molecular formula C9H6ClNO2S B8473041 3-Chloro-4-(1,3-thiazol-2-yloxy)phenol

3-Chloro-4-(1,3-thiazol-2-yloxy)phenol

Cat. No. B8473041
M. Wt: 227.67 g/mol
InChI Key: KPMCIEKLJNRTDL-UHFFFAOYSA-N
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Patent
US08748627B2

Procedure details

To a solution of Example 9A (5.4 g, 0.022 mol) in dichloromethane at −78° C. was added a solution of BBr3 (0.066 mol) drop wise and the reaction mixture was stirred overnight while warming up to room temperature. The mixture was poured into ice and then stirred at room temperature for 24 hours. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated under vacuum to give 3.5 g of product as an off-white solid (70% yield). 1H NMR (300 MHz, CDCl3) δ ppm 6.59 (dd, J=8.82, 2.94 Hz, 1H) 6.67 (d, J=2.57 Hz, 1H) 6.88 (d, J=3.68 Hz, 1H) 7.07 (d, J=8.82 Hz, 1H) 7.19 (d, J=3.68 Hz, 1H). MS (ESI) M/z 227.9 (M+H)+.
Name
solution
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.066 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:12]([O:14]C)[CH:11]=[CH:10][C:3]=1[O:4][C:5]1[S:6][CH:7]=[CH:8][N:9]=1.B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[CH:13]=[C:12]([OH:14])[CH:11]=[CH:10][C:3]=1[O:4][C:5]1[S:6][CH:7]=[CH:8][N:9]=1

Inputs

Step One
Name
solution
Quantity
5.4 g
Type
reactant
Smiles
ClC1=C(OC=2SC=CN2)C=CC(=C1)OC
Name
Quantity
0.066 mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured into ice
STIRRING
Type
STIRRING
Details
stirred at room temperature for 24 hours
Duration
24 h
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=CC1OC=1SC=CN1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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